molecular formula C9H10ClNO4S B1524140 Methyl 2-chloro-4-(methylsulfonamido)benzoate CAS No. 158580-55-3

Methyl 2-chloro-4-(methylsulfonamido)benzoate

Cat. No. B1524140
CAS RN: 158580-55-3
M. Wt: 263.7 g/mol
InChI Key: QNYNNMWDNBVMLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “Methyl 2-chloro-4-(methylsulfonamido)benzoate” involves the use of pyridine in dichloromethane at 0 - 20℃ . The reaction involves the addition of methanesulphonyl chloride to a stirred solution of methyl-2-chloro-4-amino benzoate . After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2 hours .


Molecular Structure Analysis

The InChI code for “Methyl 2-chloro-4-(methylsulfonamido)benzoate” is 1S/C9H10ClNO4S/c1-15-9(12)7-4-3-6(5-8(7)10)11-16(2,13)14/h3-5,11H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 2-chloro-4-(methylsulfonamido)benzoate” is a solid at room temperature . The compound is stored in a dry, sealed environment at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Novel synthesis methods and structural analyses of sulfonamide derivatives are critical for advancing chemical research and industrial applications. For instance, the development of efficient synthetic routes for sulfonamide intermediates, such as those used in the production of Tianeptine, highlights improvements in yield and cost-effectiveness for industrial production. These processes involve steps like diazotization, Sandmeyer reaction, and esterification, confirming structures through IR, MS, and NMR analyses (Yang Jian-she, 2009).

Environmental and Biological Implications

  • The transformation of sulfonamide antibacterial agents through reactions with chlorine or in water bodies sheds light on the environmental fate of these compounds. For example, sulfamethoxazole's rapid reaction rates with free chlorine indicate significant transformations during water treatment processes. This understanding is crucial for assessing the impact of sulfonamides in municipal wastewaters and their removal through chlorination (Michael C. Dodd & Ching-Hua Huang, 2004).

Photocatalytic Behavior

  • The photocatalytic degradation of sulfonamide herbicides, such as chlorsulfuron, over irradiated titanium dioxide particles, highlights the potential for advanced oxidation processes in mitigating environmental pollution. This research demonstrates the rapid breakdown of aromatic and heteroaromatic moieties under UV irradiation, offering insights into the removal mechanisms for persistent organic pollutants in water treatments (V. Maurino et al., 1999).

Safety and Hazards

“Methyl 2-chloro-4-(methylsulfonamido)benzoate” is classified with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

methyl 2-chloro-4-(methanesulfonamido)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-15-9(12)7-4-3-6(5-8(7)10)11-16(2,13)14/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYNNMWDNBVMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)NS(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-4-(methylsulfonamido)benzoate

Synthesis routes and methods I

Procedure details

To 5 g of methyl 2-chloro-4-nitrobenzoate in 100 mL of EtOH was added 20 g of Tin (II) Chloride in portions. The reaction was heated to 55° C. and monitored by TLC until complete. Solvent was concentrated and extraction was performed in Ethyl Acetate and water with TEA to reduce emulsions. The organic layer was dried over Magnesium Sulfate, filtered and concentrated to give 3.9 g of methyl 4-amino-2-chlorobenzoate. 1 g of methyl 4-amino-2-chlorobenzoate was cooled to 0° C. in DCM with 485 μL of Pyridine before Methanesulfonyl Chloride was added dropwise. The reaction was allowed to warm to room temperature and stir overnight. Solvent was concentrated and the crude material was dissolved in Ethyl Acetate and extracted with saturated bicarbonate solution and then brine. The crude material was dried over Magnesium Sulfate, filtered and concentrated to give 1.54 g of methyl 2-chloro-4-(methylsulfonamido)benzoate. 107 μL of 1-bromo-2-methoxyethane and 556 mg of Cesium Carbonate were added to 150 mg of methyl 2-chloro-4-(methylsulfonamido)benzoate in DMF and stirred at room temperature for 16 hours. The reaction mixture was extracted in Ethyl Acetate twice with saturated bicarbonate and once with brine, dried over Magnesium Sulfate, filtered and concentrated to give methyl 2-chloro-4-(N-(2-methoxyethyl)methylsulfonamido)benzoate. 182 mg of methyl 2-chloro-4-(N-(2-methoxyethyl)methylsulfonamido)benzoate was hydrolyzed via Procedure M to yield 169 mg of crude 2-chloro-4-(N-(2-methoxyethyl)methylsulfonamido)benzoic acid. 65 mg of 4-chloro-3-(pyridin-2-yl)aniline was coupled to 2-chloro-4-(N-(2-methoxyethyl)methylsulfonamido)benzoic acid via Procedure G. The crude product was purified by reverse phase HPLC to yield 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(N-(2-methoxyethyl)methylsulfonamido)benzamide. MS (Q1) 494 (M)+.
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1 g
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485 μL
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Synthesis routes and methods II

Procedure details

Concentrated sulphuric acid (20 ml) was added to a suspension of 2-chloro-4-(N-methylsulphonylamino)benzoic acid (10.3 g) in methanol and the mixture was stirred and heated at reflux for 22 hours. It was cooled, evaporated to dryness and diluted with water, extracted with ethyl acetate, washed with aqueous sodium bicarbonate solution, water, dried (MgSO4) and filtered. The filtrate was evaporated to dryness to give methyl 2-chloro-4(N-methylsulphonylamino)benzoate(10.0 g) as an off-white solid, NMR (DMSO-d6) 3.15(s,3H) 3.85(s,3H) 7.2(d,1H) 7.3(s,1H) 7.85(d,1H) 10.5(s,1H).
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20 mL
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10.3 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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